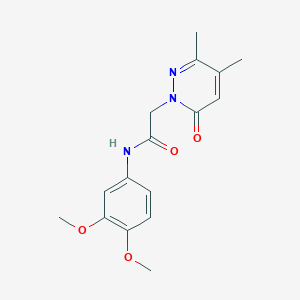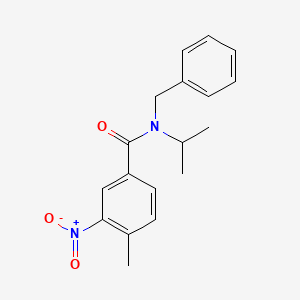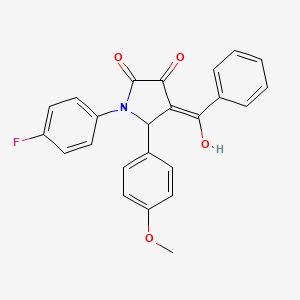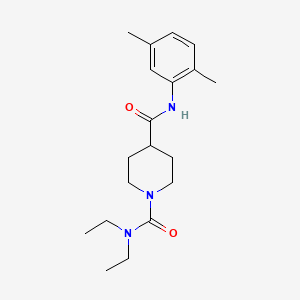
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is widely expressed in various cell types, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential applications in the fields of neuroscience, immunology, and oncology.
Wirkmechanismus
DPA-714 binds selectively to N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, which is involved in various cellular processes, including cholesterol transport, apoptosis, and immune response. This compound expression is upregulated in response to cellular stress, such as oxidative stress and inflammation. DPA-714 binding to this compound can modulate these cellular processes and affect downstream signaling pathways, leading to changes in cellular function and phenotype.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular processes, including immune response, neuroinflammation, and apoptosis. DPA-714 treatment can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in immune cells and glial cells. DPA-714 can also attenuate neuroinflammation and neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, DPA-714 can induce apoptosis in cancer cells by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages as a research tool, including its high selectivity for N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, DPA-714 also has limitations, including its relatively low affinity for this compound and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on DPA-714 and its applications. One potential direction is the development of new N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide ligands with higher affinity and selectivity. Another direction is the investigation of the role of this compound in various pathological conditions, such as neuroinflammation and cancer. Additionally, the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive information on the pathophysiology of these conditions. Finally, the development of this compound-targeted therapeutics may provide new treatment options for various diseases.
Synthesemethoden
DPA-714 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine methyl ester. The final product can be obtained through deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively used as a radioligand for positron emission tomography (PET) imaging of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in vivo. This compound expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. PET imaging with DPA-714 can provide valuable information on the extent and severity of this compound upregulation in these conditions, allowing for early diagnosis and monitoring of treatment efficacy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-16(21)19(18-11(10)2)9-15(20)17-12-5-6-13(22-3)14(8-12)23-4/h5-8H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTOLEATUILGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)

![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)



![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
